N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinazolin core. Key structural elements include:
- Triazoloquinazolin scaffold: A bicyclic system combining triazole and quinazoline rings, which is associated with diverse bioactivities in medicinal chemistry (e.g., kinase inhibition, antimicrobial effects).
- Substituents: A propyl group at position 4 of the quinazoline ring and a 2-ethylphenyl group attached via the acetamide side chain, influencing lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-3-13-26-20(29)16-10-6-8-12-18(16)27-21(26)24-25-22(27)30-14-19(28)23-17-11-7-5-9-15(17)4-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDXCGZUDXBSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC=C4CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The compound features a complex structure that includes a quinazoline core and a triazole moiety. The presence of sulfur in the thioacetamide group enhances its reactivity and biological potential.
Anticancer Activity
Research indicates that compounds related to quinazoline derivatives exhibit notable anticancer properties. For example, studies have shown that quinazoline-based compounds can act as inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylases (HDAC), which are crucial in cancer progression and treatment resistance.
- Mechanism of Action :
- EGFR Inhibition : Compounds like this compound may inhibit EGFR signaling pathways, leading to reduced cell proliferation in various cancer cell lines such as breast and non-small cell lung cancer (NSCLC) .
- HDAC Inhibition : The compound also demonstrates HDAC inhibitory activity, which can induce apoptosis in cancer cells and enhance the efficacy of existing therapies .
Antimicrobial Activity
Quinazoline derivatives have been investigated for their antimicrobial properties. In vitro studies have shown that certain derivatives exhibit activity against bacterial strains such as E. coli and Staphylococcus aureus. The incorporation of different substituents on the quinazoline ring can modulate this activity .
Table 1: Biological Activities of Quinazoline Derivatives
| Compound Name | Activity Type | Target/Organism | Reference |
|---|---|---|---|
| Compound A | Anticancer | EGFR | |
| Compound B | Anticancer | HDAC | |
| Compound C | Antimicrobial | E. coli, S. aureus |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a similar quinazoline derivative in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with the compound compared to controls. This study highlights the potential of quinazoline derivatives in targeted cancer therapy .
Case Study 2: Antimicrobial Screening
In another study, various synthesized quinazoline derivatives were screened for their antimicrobial activity using the filter paper disc method. Compounds showed varying degrees of inhibition against E. coli and S. aureus, with some derivatives displaying high activity at concentrations as low as 50 μg/ml .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights:
’s pyrazole-thiophene-triazole hybrid demonstrates how fused heterocycles expand binding interactions but complicate synthesis .
Substituent Effects :
- The 2-ethylphenyl group in the target compound may improve membrane permeability compared to ’s 2-ethoxyphenyl , which has higher polarity due to the ether oxygen.
- The propyl substituent in the target compound could increase lipophilicity versus the trichloroethyl group in , which may confer metabolic resistance .
Synthesis Challenges :
- highlights difficulties in isolating pure thioacetamide derivatives, suggesting similar challenges for the target compound’s thio-linked structure .
- Multi-step routes (e.g., ) contrast with simpler acetamide-thioether formations (), underscoring trade-offs between complexity and functionality.
Research Findings and Implications
- Bioactivity Prediction : The triazoloquinazolin scaffold shares features with FDA-approved quinazoline-based kinase inhibitors (e.g., gefitinib). The thioacetamide group may mimic cysteine residues in enzyme active sites, enhancing binding .
- Solubility vs. Potency : The target compound’s higher molecular weight (~421.57 vs. 310.39 in ) could limit bioavailability, necessitating formulation optimization.
- Metabolic Stability : The propyl group may reduce oxidative metabolism compared to ’s trichloroethyl group, which is prone to dehalogenation .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the triazoloquinazoline core in this compound?
- The triazoloquinazoline moiety can be synthesized via cyclization of precursors such as substituted quinazolinones with triazole derivatives under acidic or basic conditions. For example, cyclization using concentrated sulfuric acid (as in ) or refluxing with acetic acid () are viable methods. Key intermediates like thioamides may require isolation via co-crystallization for structural validation .
- Methodological Tip : Monitor reaction progress via TLC (e.g., chloroform:acetone 3:1) and confirm product identity using IR (amide C=O stretch at ~1650–1670 cm⁻¹) and ¹H NMR (characteristic shifts for triazole protons at δ 8.0–9.0 ppm) .
Q. How should researchers characterize the thioacetamide functional group in this compound?
- Use IR spectroscopy to identify the thioamide (C=S) stretch (~1250–1350 cm⁻¹) and confirm via ¹H NMR by observing deshielded NH protons (δ 10–12 ppm). Mass spectrometry (FAB or ESI) can verify molecular weight (e.g., [M+H]+ peaks) .
- Critical Note : Co-crystallization challenges (e.g., failed isolation of thioacetamide derivatives in ) suggest using X-ray diffraction for ambiguous cases to resolve structural conflicts .
Q. What biological activities are hypothesized for this compound based on structural analogs?
- Triazoloquinazoline derivatives exhibit anticancer, antimicrobial, and enzyme-inhibitory properties. For example, N-benzyl analogs () show activity against kinases and microbial targets. Hypothesize similar mechanisms here, such as ATP-binding site inhibition or DNA intercalation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during thioamide synthesis?
- Discrepancies in yield (e.g., 76% vs. 97% in ) may arise from solvent purity, reaction time, or stoichiometric ratios. Optimize by:
- Varying solvent polarity (e.g., ethanol vs. glacial acetic acid).
- Adjusting sulfurizing agents (e.g., P₂S₅ vs. thiourea derivatives) .
- Case Study : reports failed isolation of thioacetamide (4.1a) despite optimized heating; alternative purification via column chromatography () is recommended .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Perform DFT calculations to map electron density in the triazoloquinazoline core, correlating with bioactivity. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or DNA topoisomerases .
- Data Integration : Cross-reference with experimental SAR data from analogs () to validate computational predictions .
Q. How does the ethylphenyl substituent influence pharmacokinetic properties?
- The 2-ethylphenyl group may enhance lipophilicity (logP ~3.5), improving membrane permeability but risking metabolic oxidation. Assess via:
- In vitro microsomal stability assays.
- Comparative HPLC retention times against analogs () .
Methodological Challenges and Solutions
Q. What techniques validate the regioselectivity of triazole-quinazoline fusion?
- X-ray crystallography () is definitive. For rapid screening, use NOESY NMR to detect proximity between triazole and quinazoline protons .
- Example : used X-ray to confirm bicyclic intermediates in similar syntheses .
Q. How to address low yields in propyl-substituted intermediate synthesis?
- Propyl groups may sterically hinder cyclization. Mitigate via:
- Microwave-assisted synthesis to accelerate reaction kinetics.
- Substituent pre-functionalization (e.g., introducing propyl via Grignard reagents pre-cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
